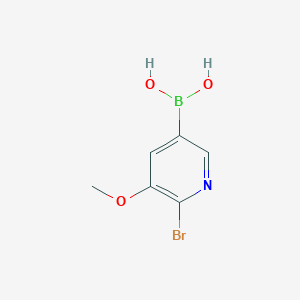

2-Bromo-3-methoxypyridine-5-boronic acid

Description

Contextual Significance of Pyridinylboronic Acids within Heterocyclic Chemistry

The pyridine (B92270) scaffold is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs, natural products, and functional materials. rsc.org Consequently, methods for incorporating the pyridine motif into larger molecules are of paramount importance. Pyridinylboronic acids have become indispensable tools for this purpose, serving as versatile intermediates in a variety of cross-coupling reactions. thieme-connect.comsigmaaldrich.com They are particularly valued in medicinal chemistry for the synthesis of biologically active compounds. nih.govresearchgate.net

Despite their utility, certain pyridinylboronic acids, especially 2-pyridyl derivatives, can be notoriously unstable, which complicates their use. nih.govnih.gov This has led to the development of more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts, to ensure their effective application in synthesis. sigmaaldrich.comnih.gov The development of a complete set of pyridine-based boronic acid building blocks has been a goal to facilitate the modular synthesis of complex molecules like α-helix mimetics. researchgate.net

Foundational Principles of Boronic Acid Chemistry in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Boronic acids, characterized by the general formula R−B(OH)₂, are organoboron compounds that function as mild Lewis acids due to the electron-deficient sp²-hybridized boron atom. wikipedia.orgwiley-vch.de This electronic nature is central to their reactivity. A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forms carbon-carbon (C-C) bonds by reacting a boronic acid with an organic halide in the presence of a palladium catalyst. boronmolecular.comresearchgate.netresearchgate.net This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and reliability, making it a staple in academic and industrial laboratories for synthesizing pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.comnih.gov

Beyond C-C bond formation, boronic acids are also crucial for creating carbon-heteroatom bonds. The Chan-Lam coupling, for instance, utilizes a copper catalyst to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting boronic acids with amines, phenols, and other nucleophiles. wikipedia.orgwiley-vch.de This versatility underscores the fundamental importance of boronic acids as synthetic intermediates. sigmaaldrich.comresearchgate.net

Table 1: Key Coupling Reactions Involving Boronic Acids

| Reaction Name | Bond Formed | Catalyst | Reactants | Description |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Palladium | Boronic acid + Organic Halide/Triflate | A highly versatile and widely used method for synthesizing biaryl compounds and other C-C linked structures. boronmolecular.comresearchgate.net |

| Chan-Lam Coupling | C-N, C-O | Copper | Boronic acid + Amine/Alcohol/Phenol | Forms carbon-heteroatom bonds, providing a key route to anilines, ethers, and related structures. wikipedia.orgwiley-vch.de |

| Liebeskind-Srogl Coupling | C-C | Palladium | Thioester + Boronic acid | A cross-coupling reaction that proceeds under neutral conditions, useful for sensitive substrates. sigmaaldrich.com |

| Rhodium-Catalyzed Addition | C-C | Rhodium | Boronic acid + Alkene/Aldehyde | Used for conjugate additions to enones or additions to carbonyls, capable of high enantioselectivity. wiley-vch.denih.gov |

Specific Research Focus on the Pyridine Scaffold Featuring Bromine, Methoxy (B1213986), and Boronic Acid Functionalities

The specific arrangement of functional groups in 2-Bromo-3-methoxypyridine-5-boronic acid makes it a highly strategic building block. Each group serves a distinct synthetic purpose, enabling a programmed approach to molecular construction.

The Boronic Acid Group: This is the primary reactive handle for an initial Suzuki-Miyaura coupling, allowing the pyridine core to be attached to another aryl or heteroaryl fragment. researchgate.net

The Bromine Atom: The bromo substituent provides a secondary reactive site. After the initial coupling via the boronic acid, the bromine atom can participate in a subsequent transition metal-catalyzed reaction, such as a second Suzuki, Buchwald-Hartwig, or Sonogashira coupling. This allows for the sequential and controlled introduction of different substituents. The synthesis of various functionalized pyridines often relies on such halogenated intermediates. bgu.ac.ilmdpi.com

The Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring. This can affect the reactivity of the other functional groups and modulate the biological or material properties of the final product. The presence of a methoxy group is a common feature in many bioactive molecules and synthetic intermediates. dergipark.org.trinnospk.com

The combination of these three functionalities on a single pyridine ring provides a platform for creating complex, highly substituted heterocyclic systems with a high degree of precision. While extensive literature on this exact isomer is not prevalent, the synthesis and reactivity patterns can be inferred from related compounds. For example, the synthesis of substituted pyridinylboronic acids often involves halogen-metal exchange or directed ortho-metallation at low temperatures, followed by quenching with a borate (B1201080) ester. researchgate.netdergipark.org.tr

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1256345-63-7 |

| Molecular Formula | C₆H₇BBrNO₃ |

| Molecular Weight | 231.84 g/mol |

| Appearance | Solid |

| General Application | Synthetic building block |

Note: Data is compiled from chemical supplier databases and may vary. This compound is primarily for research and industrial use.

Overview of Research Trajectories in Advanced Synthetic Building Blocks

The trajectory of modern chemical synthesis is increasingly focused on efficiency and sustainability. A key trend is the design and use of advanced synthetic building blocks—complex, multi-functional molecules that enable the rapid assembly of target structures with minimal synthetic steps. hilarispublisher.comchemscene.com This approach, often termed "function-oriented synthesis," contrasts with traditional, lengthy linear syntheses.

Compounds like this compound exemplify this trend. They are designed for diversity-oriented synthesis, where a common intermediate can be used to generate a large library of related but distinct compounds. This is particularly valuable in drug discovery and materials science, where subtle structural changes can lead to significant differences in function. hilarispublisher.com

Future research will likely see the integration of computational design and artificial intelligence to predict and create even more sophisticated building blocks. hilarispublisher.comdeloitte.com Furthermore, the rise of synthetic biology offers new enzymatic and cellular platforms to produce complex chemical starting materials from renewable feedstocks, pushing the boundaries of what is synthetically achievable. einpresswire.comcas.org This convergence of disciplines promises to accelerate the discovery of new medicines, functional materials, and sustainable chemical processes. deloitte.comcas.org

Structure

2D Structure

Propriétés

IUPAC Name |

(6-bromo-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWDNGPSBFKVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Br)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methoxypyridine 5 Boronic Acid and Precursor Structures

General Strategies for Aryl and Heteroaryl Boronic Acid Synthesis

The formation of a carbon-boron bond on an aromatic or heteroaromatic ring is a cornerstone of modern organic synthesis. Several powerful methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

One of the earliest and most enduring methods for synthesizing arylboronic acids involves the use of organometallic intermediates. mdpi.com The lithium-halogen exchange reaction is a classic example, where an aryl halide is treated with an organolithium reagent, typically at low temperatures, to generate a highly reactive aryllithium species. This intermediate is then quenched with a boron electrophile, such as trialkyl borate (B1201080), to form the desired boronic ester, which can be subsequently hydrolyzed to the boronic acid. mdpi.comthieme-connect.comresearchgate.net This method is particularly effective for bromo- and iodo-substituted arenes and heteroarenes. researchgate.netnih.gov

Similarly, Grignard reagents, formed by the reaction of an organic halide with magnesium metal, can be used to create a nucleophilic carbon species that readily attacks a boron-containing electrophile. mdpi.comacs.org This approach is often favored for its milder reaction conditions compared to the lithium-halogen exchange. google.com The use of additives like lithium chloride can enhance the reactivity and solubility of the Grignard reagent, leading to improved yields. A general and convenient protocol involves the preparation of aryl Grignard reagents from aryl bromides through direct magnesium insertion in the presence of LiCl or via a Mg/Br exchange with iPrMgCl·LiCl, enabling the synthesis of various aryl boronic acids in excellent yields at 0°C. organic-chemistry.org

Table 1: Comparison of Organometallic Borylation Methods

| Feature | Lithium-Halogen Exchange | Grignard Reagent Mediated Borylation |

|---|---|---|

| Reactivity | Highly reactive, often requires very low temperatures (-78 °C) | Generally less reactive than organolithiums, can often be performed at milder temperatures |

| Functional Group Tolerance | Limited, as organolithiums react with many functional groups | Broader functional group tolerance compared to organolithiums |

| Starting Materials | Typically aryl or heteroaryl bromides and iodides | Aryl, vinyl, and alkyl halides |

| Common Boron Source | Triisopropyl borate, Trimethyl borate | Pinacolborane, Trialkyl borates |

The advent of transition metal catalysis has revolutionized the synthesis of organoboron compounds. The Miyaura borylation reaction is a prime example, involving the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.orgbeilstein-journals.org This method is prized for its mild reaction conditions and exceptional functional group tolerance, allowing for the synthesis of complex boronic esters that are inaccessible via traditional organometallic routes. organic-chemistry.orgnih.gov The choice of base is critical to prevent the competing Suzuki coupling reaction. organic-chemistry.org

More recently, direct C-H borylation has emerged as a highly atom-economical and efficient strategy. rsc.org This method, often catalyzed by iridium or rhodium complexes, allows for the direct conversion of a C-H bond on an aromatic or heteroaromatic ring into a C-B bond, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov While steric factors typically govern the regioselectivity, the use of directing groups can achieve high levels of control. rsc.org Similarly, direct C-F borylation is a developing area, offering a pathway to borylate fluoroaromatic compounds, although challenges with base-sensitive products remain. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Borylation

| Method | Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Miyaura Borylation | Palladium catalyst (e.g., PdCl₂(dppf)) with a base (e.g., KOAc) | Aryl/vinyl halides and triflates | Excellent functional group tolerance, mild conditions organic-chemistry.orgwikipedia.org |

| Direct C-H Borylation | Iridium or Rhodium catalysts | Arenes and heteroarenes | High atom economy, avoids pre-functionalization rsc.orgnih.gov |

| Direct C-F Borylation | Nickel or Copper catalysts | Fluoroaromatics | Access to fluorinated arylboronates researchgate.net |

A novel and powerful strategy for the synthesis of boronic acids is decarboxylative borylation. This method transforms readily available and structurally diverse carboxylic acids into their corresponding boronic acid derivatives. researchgate.netdrugdiscoverytrends.com The reaction typically involves the conversion of the carboxylic acid into a redox-active ester, which then undergoes a nickel-catalyzed cross-coupling with a diboron reagent. nih.govnih.gov This process is advantageous due to the abundance of carboxylic acids as starting materials and the mild reaction conditions, which exhibit excellent functional group compatibility. drugdiscoverytrends.comnih.gov This technique has been successfully applied to the synthesis of complex boronic acids, including those derived from peptides and natural products. nih.govnih.gov

Synthetic Pathways to 2-Bromo-3-methoxypyridine (B21398) Core

The synthesis of the 2-bromo-3-methoxypyridine core is a critical prerequisite for the final borylation step. This involves the regioselective introduction of both a bromine atom and a methoxy (B1213986) group onto the pyridine (B92270) ring.

The direct bromination of pyridine is often challenging due to the electron-deficient nature of the ring. However, the presence of an activating group, such as a hydroxyl group, facilitates electrophilic substitution. The regioselective bromination of 3-hydroxypyridine (B118123) is a key step in obtaining the desired substitution pattern. The use of brominating agents like N-bromosuccinimide (NBS) can provide good control over the position of bromination. researchgate.net The reactivity and regioselectivity of the bromination are influenced by the position of the activating substituent on the pyridine ring. researchgate.net For instance, the bromination of pyridine N-oxides can also be a strategic approach, as the N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions, with subsequent deoxygenation to yield the desired pyridine derivative. researchgate.net

The introduction of a methoxy group at the 3-position of the pyridine ring is typically achieved through the O-methylation of a 3-hydroxypyridine derivative. tandfonline.com A common challenge in this transformation is the competing N-methylation of the pyridine ring nitrogen. tandfonline.com To achieve chemoselective O-methylation, various reagents and conditions have been explored. One effective method involves the use of diazomethane (B1218177) in the presence of tert-butanol (B103910) at low temperatures, which has been shown to afford good yields of the desired 3-methoxypyridine (B1141550) derivative while minimizing the formation of the N-methylated byproduct. tandfonline.com Another approach involves the reaction of 2-bromo-3-pyridinol with methyl iodide in the presence of a strong base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. prepchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-3-methoxypyridine-5-boronic acid |

| 2-Bromo-3-methoxypyridine |

| 3-Hydroxypyridine |

| Bis(pinacolato)diboron (B₂pin₂) |

| Triisopropyl borate |

| Trimethyl borate |

| N-bromosuccinimide (NBS) |

| Diazomethane |

| Methyl iodide |

| Potassium hydroxide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| tert-Butanol |

| iPrMgCl·LiCl |

| PdCl₂(dppf) |

| Potassium acetate (B1210297) (KOAc) |

| N-hydroxyphthalimide esters |

Preparation and Interconversion of Boronic Acid Derivatives

Conversion to Organotrifluoroborate Salts for Enhanced Stability and Reactivity

Organoboronic acids are known to be potentially unstable, often being difficult to handle and prone to dehydration to form boroxines. unimelb.edu.au To address this, boronic acids can be converted into more stable organotrifluoroborate salts. These salts, typically potassium trifluoroborates, exhibit enhanced stability and are versatile coupling partners in a variety of chemical reactions. unimelb.edu.aubristol.ac.uk

A general and widely applicable method for the conversion of boronic acids to their corresponding potassium trifluoroborate salts involves treatment with potassium hydrogen fluoride (B91410) (KHF₂). In a typical procedure, the boronic acid is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, and treated with an aqueous solution of KHF₂. unimelb.edu.aubristol.ac.ukresearchgate.net The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the conversion. unimelb.edu.au The resulting potassium trifluoroborate salt can then be isolated, often through crystallization, yielding a more stable solid that is easier to handle and store. thieme-connect.com For instance, the conversion of various arylboronic acids and their pinacol (B44631) esters to potassium trifluoroborates has been demonstrated to proceed in high yields. bristol.ac.ukresearchgate.net

While a specific protocol for this compound is not detailed in the reviewed literature, the general methods for trifluoroborate formation are broadly applicable. For example, a related compound, potassium (5-bromo-2-methoxypyridin-3-yl)trifluoroborate, is commercially available, indicating the feasibility of this transformation on a similar chemical scaffold. aobchem.com The synthesis of other pyridinium (B92312) trifluoroborates has also been reported, highlighting their stability and utility in cross-coupling reactions. thieme-connect.com

Table 1: General Conditions for Conversion of Boronic Acids/Esters to Trifluoroborates

| Reagent | Solvent(s) | Temperature | Outcome | Reference(s) |

| KHF₂ | Methanol/Water | Room Temperature or 70°C | High yield conversion to potassium trifluoroborate | unimelb.edu.aubristol.ac.uk |

| HBF₄ | Not specified | Not specified | Formation of zwitterionic 2-pyridinium trifluoroborates | thieme-connect.com |

This table presents generalized conditions from the literature for the conversion of various boronic acids and esters to trifluoroborate salts.

Methods for Direct Conversion to Other Boron Species

In addition to trifluoroborate salts, boronic acids can be converted into other boron species, such as boronate esters. The formation of boronate esters, particularly pinacol esters, is a common strategy in organic synthesis to protect the boronic acid moiety or to facilitate purification and subsequent reactions.

The direct conversion of this compound to other boron species can be inferred from general methodologies for boronic acid derivatization. A prevalent method involves the esterification of the boronic acid with a diol, most commonly pinacol. This reaction is typically carried out in a suitable solvent and often involves the removal of water to drive the reaction to completion.

Furthermore, a common synthetic route to boronic acids involves the initial formation of a boronate ester, which is then hydrolyzed to the desired boronic acid. Therefore, the synthesis of this compound likely proceeds via a boronate ester intermediate. The precursor, 2-bromo-3-methoxypyridine, can be subjected to a lithium-halogen exchange followed by reaction with a borate ester, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. guidechem.com This intermediate can then be hydrolyzed under acidic conditions to yield this compound.

The interconversion between different boron species is also a valuable synthetic tool. For example, it has been shown that boronate esters, such as those derived from pinacol, can be efficiently converted into potassium trifluoroborate salts upon treatment with KHF₂. bristol.ac.ukresearchgate.net This two-step process, formation of a boronate ester followed by conversion to a trifluoroborate salt, provides a robust pathway to access these stable and reactive reagents.

Reactivity and Transformational Chemistry of 2 Bromo 3 Methoxypyridine 5 Boronic Acid

Lewis Acidity and Complexation Behavior of the Boronic Acid Moiety

The boronic acid functional group is a cornerstone of the chemical reactivity of 2-Bromo-3-methoxypyridine-5-boronic acid. Boronic acids are recognized as Lewis acids, meaning they can accept a pair of electrons. ru.nl This acidity is central to their role in many chemical transformations, particularly in the formation of intermediate complexes that facilitate cross-coupling reactions. ru.nlorganic-chemistry.org The boron atom in a boronic acid possesses an empty p-orbital, making it electrophilic and capable of interacting with Lewis bases.

Interactions with Lewis Bases in Reaction Environments

In typical reaction environments, particularly those for cross-coupling, the boronic acid moiety of this compound interacts with Lewis bases, most commonly a hydroxide (B78521) ion or an alkoxide provided by the base used in the reaction. organic-chemistry.org This interaction is a crucial activation step. organic-chemistry.org The base coordinates to the boron atom, which increases the nucleophilicity of the organic group attached to the boron. This activation is essential for the subsequent transmetalation step in reactions like the Suzuki-Miyaura coupling. wikipedia.org The equilibrium between the neutral boronic acid and the activated boronate form is a key aspect of its chemistry. ru.nl

Formation of Four-Coordinated Boron Species

The interaction with a Lewis base transforms the trigonal planar, three-coordinated boron atom of the boronic acid into a tetrahedral, four-coordinated boronate species. ru.nlwikipedia.org This "ate" complex is more electron-rich and, consequently, a more effective nucleophile for transferring its pyridine (B92270) group to the metal center of a catalyst. The formation of this four-coordinated intermediate is a prerequisite for the transmetalation step in the catalytic cycle of Suzuki-Miyaura reactions. wikipedia.org

Cross-Coupling Reactions: A Central Application

The primary and most significant application of this compound in synthetic organic chemistry is its participation in cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium- or nickel-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. wikipedia.orgillinois.edu this compound serves as the organoboron partner in these reactions, enabling the synthesis of complex biaryl and heteroaryl structures. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov The general mechanism involves three main steps: oxidative addition of the organohalide to the metal catalyst, transmetalation of the organic group from the boron to the metal, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

This compound can be coupled with a wide variety of organic electrophiles. The reactivity of the electrophile typically follows the trend I > OTf > Br >> Cl, which is related to the strength of the carbon-halogen or carbon-oxygen bond. wikipedia.orgillinois.edu While aryl bromides are common starting materials, advancements in catalyst design have expanded the scope to include less reactive but more economical aryl chlorides. illinois.edu

The reaction is compatible with numerous functional groups on the electrophile partner, including ketones, esters, and nitro groups. nih.gov However, limitations can arise. A significant challenge, particularly with heteroaryl boronic acids, is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or in polar protic solvents. mit.edunih.gov Additionally, highly sterically hindered electrophiles can sometimes result in lower reaction yields. The coupling of two different heterocyclic partners can also be challenging due to potential catalyst inhibition by the nitrogen atoms in the rings. nih.govscispace.com

| Electrophile Type | General Structure | Relative Reactivity | Notes |

|---|---|---|---|

| Aryl Iodides | Ar-I | Very High | Couples under very mild conditions. |

| Aryl Triflates | Ar-OTf | High | Excellent alternative to halides. wikipedia.org |

| Aryl Bromides | Ar-Br | Good | Most commonly used electrophiles. illinois.edu |

| Aryl Chlorides | Ar-Cl | Moderate | Requires more active, specialized catalyst systems. organic-chemistry.orgmdpi.com |

| Vinyl Halides | R-CH=CH-X | Good | Reaction proceeds with retention of stereochemistry. |

| Heteroaryl Halides | HetAr-X | Variable | Reactivity depends on the heterocycle; can be challenging. nih.govscispace.com |

The choice of catalyst is critical for a successful Suzuki-Miyaura coupling reaction. Both palladium and nickel-based systems are widely employed.

Palladium-Based Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. illinois.edu Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, is a classic, effective catalyst for a broad range of substrates. nih.gov Other common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), which are used in combination with phosphine (B1218219) ligands. organic-chemistry.orglibretexts.org Modern catalyst systems often employ bulky, electron-rich phosphine ligands (like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. mdpi.comrsc.org These advanced ligands enhance catalyst stability and activity, promoting the coupling of less reactive electrophiles like aryl chlorides and enabling reactions at lower temperatures. organic-chemistry.orgmit.edu

Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium. tcichemicals.com They exhibit high activity and are particularly effective for coupling unreactive electrophiles, such as aryl chlorides and those involving C-O bond activation. acs.orgbeilstein-journals.org Simple nickel salts like NiCl2 can be used with ligands such as triphenylphosphine (B44618) (PPh3) or tricyclohexylphosphine (B42057) (PCy3). beilstein-journals.org N-heterocyclic carbene (NHC)-nickel complexes have also shown high catalytic activity. tcichemicals.com Nickel catalysts are also well-suited for reactions involving sp3-hybridized carbon centers. tcichemicals.comnih.gov

| Metal | Catalyst/Precursor | Common Ligand(s) | Typical Applications |

|---|---|---|---|

| Palladium | Pd(PPh3)4 | - (pre-formed) | General purpose for aryl bromides and iodides. nih.gov |

| Palladium | Pd(OAc)2 or Pd2(dba)3 | PPh3, P(t-Bu)3, PCy3 | Versatile systems for various electrophiles. organic-chemistry.org |

| Palladium | PdCl2(dppf) | dppf | Effective for a range of substrates, including some chlorides. |

| Palladium | Various Pd(II) sources | Buchwald ligands (e.g., XPhos), NHCs | High-activity systems for challenging substrates like aryl chlorides. mit.edumdpi.com |

| Nickel | Ni(cod)2 | PCy3 | Coupling involving C-F bond activation. beilstein-journals.org |

| Nickel | NiCl2 | dppf, NHCs, Pyridyl-type | Cost-effective coupling of aryl chlorides and mesylates. tcichemicals.com |

Influence of Basic Conditions and Ligand Design on Reaction Outcomes

The success of Suzuki-Miyaura cross-coupling reactions involving this compound is profoundly influenced by the choice of basic conditions and the design of the palladium ligand. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which then participates in the crucial transmetalation step of the catalytic cycle. The strength and stoichiometry of the base can dictate reaction selectivity and efficiency. For instance, studies have shown that using fewer equivalents of a base can favor the reaction of boronic acids with lower pKa values in competitive scenarios. arkat-usa.org Common bases employed in these couplings include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH), often in aqueous solutions with solvents like 1,4-dioxane (B91453) or toluene. mdpi.comnih.gov The choice between a strong base like NaOH and a milder one like K₃PO₄ can be critical for substrates with base-sensitive functional groups. mdpi.comnih.gov

Ligand design is equally critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates, such as sterically hindered or electron-deficient/rich partners, standard ligands like triphenylphosphine (PPh₃) may be insufficient. The development of bulky, electron-rich monophosphorus ligands has been instrumental in overcoming these challenges. These advanced ligands can enhance catalyst activity and stability, leading to higher yields and broader substrate scope, even for difficult couplings involving heteroaryl chlorides. nih.gov For pyridine-containing substrates, which can sometimes inhibit the catalyst, specialized ligand systems are essential for achieving efficient transformation. nih.gov

Table 1: Influence of Base and Ligand on Suzuki-Miyaura Coupling

| Parameter | Influence on Reaction Outcome | Typical Examples |

| Base | Activates boronic acid to boronate; controls selectivity and rate. | K₃PO₄, K₂CO₃, NaOH, KF |

| Ligand | Stabilizes Pd catalyst; enhances reactivity and scope. | PPh₃, Buchwald ligands, phosphite (B83602) ligands |

Regiochemical Considerations in Unsymmetrical Coupling Partners

When this compound is coupled with a partner containing multiple, non-equivalent leaving groups (e.g., an unsymmetrical dihalopyridine), the regiochemical outcome is governed by several factors. The two primary determinants are the bond dissociation energy (BDE) of the carbon-halogen bond and the intrinsic electrophilicity of the carbon atom attached to the halogen. rsc.org

The C-X bond strength follows the trend C-I < C-Br < C-Cl, making an iodo group the most reactive leaving group in palladium-catalyzed oxidative addition, followed by bromo and then chloro groups. rsc.org Consequently, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling will preferentially occur at the C-Br bond. rsc.org

In cases where the halogens are identical, the site of reaction is determined by the electrophilicity of the carbon centers. For pyridine rings, the C2 and C4 positions are inherently more electron-deficient (electrophilic) than the C3 and C5 positions due to the electron-withdrawing nature of the nitrogen atom. mdpi.comacs.org Therefore, in a substrate like 2,4-dibromopyridine, the initial coupling reaction typically occurs at the more electrophilic C2 or C4 position. acs.org The presence of other substituents on the coupling partner's ring can further modulate this reactivity through steric and electronic effects, allowing for highly regioselective transformations. mdpi.comresearchgate.net

Table 2: Factors Determining Regioselectivity in Suzuki-Miyaura Coupling

| Factor | Description | Example |

| Halogen Identity | Reactivity order: I > Br > Cl. Coupling occurs at the weaker C-X bond. | In 2-chloro-5-bromopyridine, coupling happens at the C-Br position. rsc.org |

| Position on Ring | Pyridine C2/C4 positions are more electrophilic and reactive than C3/C5. | In 2,4-dichloropyrimidine, initial coupling is favored at C4. mdpi.com |

| Steric Hindrance | Bulky groups near a reactive site can hinder coupling, favoring reaction at a less hindered site. | Substituents at the C5 position can favor coupling at C2 over C4. mdpi.com |

Alternative Carbon-Carbon Bond Forming Reactions (e.g., Petasis Reaction)

Beyond the Suzuki-Miyaura coupling, the boronic acid functional group in this compound allows its participation in other important carbon-carbon bond-forming transformations. A prime example is the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This is a versatile multicomponent reaction where an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid combine to form substituted amines. acs.org

In this reaction, the aryl group from the boronic acid acts as the nucleophile. The process is believed to involve the condensation of the amine and carbonyl to form an iminium ion, which then reacts with a boronate species formed from the boronic acid. nih.gov A key advantage of the Petasis reaction is its operational simplicity and tolerance for a wide range of functional groups, often proceeding under mild, catalyst-free conditions. wikipedia.org For this compound, the Petasis reaction would enable the synthesis of complex α-amino acids or other amine derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net It should be noted that some pyridinylboronic acids have shown unusual reactivity in this process, which may warrant specific optimization. researchgate.net

Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam-Evans Coupling)

This compound is also a suitable substrate for carbon-heteroatom bond formation, most notably through the Chan-Lam-Evans (CLE) coupling reaction. wikipedia.orgnrochemistry.com This reaction creates a bond between an aryl carbon (from the boronic acid) and a heteroatom, typically nitrogen or oxygen, from a coupling partner like an amine, alcohol, or amide. organic-chemistry.org

The CLE coupling is catalyzed by copper complexes, with copper(II) acetate being a common choice, and it can often be performed at room temperature and open to the air, making it a practical alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to proceed through a Cu(II) intermediate which undergoes transmetalation with the boronic acid. Subsequent steps involving a Cu(III) species lead to reductive elimination, forming the desired C-N or C-O bond and regenerating a Cu(I) catalyst that is reoxidized by air (oxygen) to complete the catalytic cycle. nrochemistry.com This reaction allows for the direct synthesis of arylamines and aryl ethers from this compound, providing a straightforward route to a different class of substituted pyridine derivatives. wikipedia.org

Functional Group Interconversions of the Boronic Acid Group

Oxidative Transformations to Hydroxyl Groups

The boronic acid moiety of this compound can be directly converted into a hydroxyl group through an oxidative process known as ipso-hydroxylation. This transformation provides a regioselective method to synthesize the corresponding phenol, 2-bromo-5-hydroxy-3-methoxypyridine. A variety of reagents and conditions have been developed for this purpose, offering alternatives to classical methods that may require harsh conditions.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), oxone, and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Many modern protocols are designed to be environmentally benign, using aqueous H₂O₂ under catalyst-free conditions or with simple, non-metallic promoters. arkat-usa.orgorganic-chemistry.org Another mild and highly efficient method involves the use of N-oxides, which can convert arylboronic acids to phenols rapidly at room temperature with high functional group tolerance. nih.gov This reaction is particularly valuable as it avoids the use of transition metals, which can be difficult to remove from the final products. nih.gov The choice of oxidant and conditions can be tailored to be compatible with the other functional groups present on the pyridine ring.

Table 3: Conditions for Oxidative Hydroxylation of Arylboronic Acids

| Oxidant | Catalyst/Promoter | Conditions | Advantage |

| Hydrogen Peroxide (H₂O₂) | None or I₂ | Room temperature, water/ethanol | Green, catalyst-free options available. arkat-usa.orgorganic-chemistry.org |

| N-Oxides | None | Room temperature, open flask | Rapid reaction, broad functional group tolerance. nih.gov |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | None | Aqueous solvent | Effective for many substrates. researchgate.net |

| m-CPBA | None | Dichloromethane | Selective oxidation. researchgate.net |

Halogenation and Other Electrophilic Substitutions on Boron

The carbon-boron bond in this compound can be cleaved and replaced with a halogen atom in a reaction known as ipso-halogenation or halodeboronation. This provides a regioselective route to introduce a halogen at the 5-position of the 2-bromo-3-methoxypyridine (B21398) core, a transformation that might be difficult to achieve with regiocontrol using standard electrophilic aromatic substitution.

This substitution is readily accomplished using N-halosuccinimides as the halogen source. organic-chemistry.org For instance, N-bromosuccinimide (NBS) can be used for bromodeboronation, and N-iodosuccinimide (NIS) for iododeboronation, often under mild, metal-free conditions. organic-chemistry.orgnih.gov These reactions are highly regioselective, yielding only the ipso-substituted product. organic-chemistry.org More recently, methods using sodium halides in water with an N-chlorosuccinimide (NCS) mediated system have been developed as an eco-friendly approach for ipso-chlorination, bromination, and iodination. acs.org These reactions offer a significant advantage over traditional halogenation methods by avoiding highly reactive elemental halogens or harsh oxidizing agents. organic-chemistry.org

Deborylative Cyanation and Thiocyanation

The transformation of boronic acids into other valuable functional groups represents a significant area of synthetic chemistry. Among these, deborylative cyanation and thiocyanation offer direct routes to aryl nitriles and thiocyanates, respectively. These transformations are particularly useful for introducing cyano and thiocyanato groups into complex aromatic systems.

Deborylative Cyanation: This process involves the replacement of the boronic acid moiety with a cyanide group. Various reagents and catalytic systems have been developed to achieve this transformation for aryl boronic acids. rsc.orgrsc.org A common approach involves the use of a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or more modern reagents like benzyl (B1604629) thiocyanate (B1210189), in the presence of a transition metal catalyst, typically palladium or copper. rsc.org For a substrate like this compound, a palladium-catalyzed cyanation would likely proceed through a mechanism involving transmetalation of the boronic acid to the palladium center, followed by reductive elimination to form the nitrile product. rsc.org The reaction's success would depend on the careful selection of ligands and reaction conditions to favor the desired reactivity at the boronic acid site over potential competing reactions at the C-Br bond. Both electron-rich and electron-poor aryl boronic acids are generally compatible with these reactions. rsc.org

Deborylative Thiocyanation: Similar to cyanation, the boronic acid group can be converted to a thiocyanate group. The first successful deborylative thiocyanation of aryl boronic acids utilized potassium thiocyanate (KSCN) as the thiocyanating agent. rsc.org This reaction is often catalyzed by copper salts, such as copper(II) acetate, with a base and an oxidant. rsc.org For this compound, this would yield 2-bromo-3-methoxy-5-thiocyanatopyridine. The general applicability of this method to a wide range of aryl boronic acids suggests its potential utility for the functionalization of this specific pyridine derivative.

A summary of representative conditions for these transformations is presented below.

| Transformation | Reagents & Conditions | Expected Product |

| Deborylative Cyanation | Aryl Boronic Acid, Cyanide Source (e.g., KCN, TMSCN), Pd or Cu Catalyst | Aryl Nitrile |

| Deborylative Thiocyanation | Aryl Boronic Acid, Thiocyanate Source (e.g., KSCN, TMSNCS), Cu or Pd Catalyst | Aryl Thiocyanate |

Reactivity of the Bromine Substituent and Pyridine Heterocycle

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the bromine atom, the methoxy-substituted pyridine ring, and the boronic acid group.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In the case of this compound, the methoxy (B1213986) group at the C3 position is a potent DMG. This group can direct the deprotonation of the adjacent C4 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.org

The process begins with the coordination of the lithium reagent to the oxygen atom of the methoxy group. This brings the base in close proximity to the C4 proton, facilitating its abstraction to form a 4-lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the C4 position. Studies on related 2-bromo-4-methoxypyridine (B110594) systems have demonstrated the feasibility of such regioselective lithiation directed by the methoxy group. researchgate.net This methodology allows for the synthesis of tetra-substituted pyridine derivatives that would be difficult to access through other means.

| Directing Group | Position of Metalation | Potential Electrophiles | Resulting Structure |

| 3-Methoxy | C4 | Alkyl halides, Aldehydes, Ketones, CO₂, Silyl chlorides | 4-Substituted-2-bromo-3-methoxypyridine-5-boronic acid derivative |

The lone pair of electrons on the pyridine nitrogen atom plays a crucial, and often complex, role in transition metal-catalyzed reactions. The nitrogen can act as a Lewis base, coordinating to the metal center of a catalyst. mdpi.comorganic-chemistry.org This coordination can have several consequences. In some cases, particularly with highly basic pyridine rings, it can lead to catalyst inhibition by occupying a coordination site needed for the catalytic cycle to proceed. organic-chemistry.org

However, the nitrogen can also participate productively in the catalytic cycle. It can influence the electronic properties of the catalyst, thereby modulating its reactivity and selectivity. nih.gov In certain cooperative catalytic systems, the pyridine nitrogen can act as a Lewis basic site to activate one of the reactants, while another part of the molecule (like the boronic acid) acts as a Lewis acidic site to activate another. rsc.org For this compound, the pyridine nitrogen's interaction with a palladium catalyst in a Suzuki-Miyaura coupling, for example, would be a key factor influencing the reaction's efficiency and outcome. The electronic effect of the bromo and methoxy substituents will also modulate the basicity of the nitrogen and thus the extent of its interaction with the catalyst.

This compound is a bifunctional molecule, possessing two distinct handles for cross-coupling reactions: the C-Br bond and the C-B(OH)₂ (boronic acid) group. This duality allows for its participation in reactions like the Suzuki-Miyaura coupling in two different ways, depending on the reaction partners and conditions.

As an Aryl Halide: The C-Br bond can undergo oxidative addition to a low-valent palladium(0) or nickel(0) catalyst. The resulting organometallic intermediate can then react with a different organoboron reagent (e.g., another aryl boronic acid) in the transmetalation step to form a new carbon-carbon bond at the C2 position of the pyridine ring. This is the typical role for bromopyridines in Suzuki-Miyaura reactions. researchgate.net

As an Organoboron Reagent: The boronic acid group can participate in transmetalation with a palladium(II) or nickel(II) species that has already undergone oxidative addition with a different aryl or vinyl halide/triflate. This would result in the formation of a new carbon-carbon bond at the C5 position. organic-chemistry.orgacs.org

The selectivity between these two pathways is a critical consideration in synthetic design. Generally, in a self-coupling scenario or when reacting with another bifunctional molecule, the oxidative addition to the C-Br bond is faster and kinetically favored under standard Suzuki-Miyaura conditions. However, reaction conditions (catalyst, ligands, base, temperature) can be tuned to favor one pathway over the other. Recent studies have also highlighted more complex mechanistic pathways, such as those involving bromine radical transfer, which could further influence the reactivity between the bromo and boronic acid functionalities under specific photocatalytic conditions. rsc.orgrsc.org

| Reactive Site | Typical Reaction | Coupling Partner | Resulting Linkage |

| C2-Br | Suzuki-Miyaura (as halide) | R'-B(OH)₂ | Pyridine-C2-R' |

| C5-B(OH)₂ | Suzuki-Miyaura (as boronic acid) | R'-X (X=Br, I, OTf) | Pyridine-C5-R' |

Mechanistic Investigations and Computational Studies of 2 Bromo 3 Methoxypyridine 5 Boronic Acid

Detailed Mechanistic Elucidation of Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for carbon-carbon bond formation, widely used in synthesizing complex molecules, including biaryl and heteroaryl compounds. ubc.caorganic-chemistry.org For a substrate like 2-Bromo-3-methoxypyridine-5-boronic acid, this palladium-catalyzed reaction provides an efficient route to create novel pyridine (B92270) derivatives. researchgate.netresearchgate.net The catalytic cycle is generally understood to comprise three key sequential steps: oxidative addition, transmetalation, and reductive elimination. nih.gov A thorough understanding of each step is crucial for optimizing reaction conditions and predicting outcomes.

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This process involves the insertion of the palladium center into the carbon-bromine bond of the pyridine ring. illinois.edu This step increases the oxidation state of palladium from 0 to +2 and its coordination number by two, forming an arylpalladium(II) halide intermediate. libretexts.orgwikipedia.orglibretexts.org The strength of the carbon-halogen bond can influence the rate of this step, with weaker bonds like C-Br being more susceptible to oxidative addition compared to C-Cl. illinois.edu

The second and often most complex step is transmetalation . nih.gov In this phase, the organic group from the boronic acid (the 3-methoxypyridine-5-yl moiety, after activation) is transferred to the arylpalladium(II) complex, displacing the halide. This step requires the activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species. organic-chemistry.org The formation of a critical Pd-O-B linkage is believed to be an essential precursor to the transfer of the aryl group from boron to palladium. acs.org

The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. libretexts.orgiitd.ac.in This process regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic fragments must typically be in a cis-orientation on the metal center. iitd.ac.in

| Catalytic Cycle Step | Description | Change in Pd Center |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 2-Bromo-3-methoxypyridine (B21398). | Oxidation state: 0 → +2. Coordination number increases by 2. |

| Transmetalation | Transfer of the activated pyridyl group from the boronic acid to the Pd(II) complex. | The halide ligand is replaced by the organic moiety from the boron reagent. |

| Reductive Elimination | The two coupled organic groups are eliminated, forming the final product. | Oxidation state: +2 → 0. Coordination number decreases by 2. |

The mechanism of the transmetalation step has been a subject of considerable debate, with two primary pathways proposed: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org The predominant pathway often depends on the specific reaction conditions, including the base, solvent, and ligands used. researchgate.net

Boronate Pathway (Path A): In this mechanism, the base reacts directly with the boronic acid to form a tetracoordinate "ate" complex, or boronate (e.g., [R-B(OH)3]−). acs.orgresearchgate.net This activated boronate is more nucleophilic and displaces the halide from the arylpalladium(II) halide complex, leading to the formation of the key intermediate from which transmetalation occurs. acs.org Some studies suggest that under certain anhydrous conditions, such as those using potassium trimethylsilanolate (TMSOK), the reaction proceeds exclusively through the boronate pathway. nih.gov

Oxo-Palladium Pathway (Path B): Alternatively, the base (typically hydroxide) can first react with the arylpalladium(II) halide complex, displacing the halide to form an arylpalladium(II) hydroxide (B78521) species. nih.govacs.org This palladium-hydroxide complex then reacts with the neutral, Lewis acidic boronic acid to generate the pre-transmetalation intermediate. acs.orgresearchgate.net This pathway is often considered to be operative in many Suzuki-Miyaura reactions, particularly under aqueous biphasic conditions. researchgate.netresearchgate.net

Both pathways converge at a similar pre-transmetalation intermediate containing a Pd-O-B linkage, which then proceeds to transfer the organic group. nih.gov Differentiating between these pathways is challenging because their relative kinetic favorability is highly sensitive to the reaction environment. nih.gov

The choice of base is critical, as it is involved in the activation of the boronic acid or the formation of the palladium-hydroxide complex. organic-chemistry.org The concentration and strength of the base can significantly alter the reaction rate and pathway. researchgate.net For instance, kinetic studies have shown that the use of phase transfer catalysts can lead to a remarkable rate enhancement by shifting the transmetalation mechanism from an oxo-palladium to a boronate-based pathway. researchgate.net

Application of Theoretical Chemistry Methodologies

Computational chemistry provides powerful tools for investigating the electronic properties and reaction mechanisms of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis offer deep insights that complement experimental findings. niscpr.res.insapub.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and vibrational frequencies of molecules. niscpr.res.inresearchgate.net For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries and other properties. niscpr.res.innih.gov

DFT studies can elucidate several key reactivity descriptors:

Atomic Charges: Mulliken population analysis can be used to calculate the partial charges on each atom, helping to identify electrophilic and nucleophilic sites within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. The red regions of an MEP map indicate electron-rich, nucleophilic areas, while blue regions signify electron-poor, electrophilic areas. researchgate.net

Thermodynamic Properties: DFT can calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding reaction spontaneity and equilibrium. researchgate.net

These computational analyses provide a quantitative framework for understanding the inherent reactivity of this compound and its behavior in cross-coupling reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The energy, shape, and distribution of these orbitals are critical for predicting reaction pathways. sapub.org

HOMO and LUMO: The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The interaction and overlap between the HOMO of one reactant and the LUMO of another drive the chemical reaction. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For substituted pyridines, FMO analysis can predict the most reactive sites. The distribution of the HOMO and LUMO across the molecule indicates where nucleophilic or electrophilic attack is most likely to occur. This is particularly useful in predicting the regioselectivity of cross-coupling reactions, especially with substrates that have multiple potential reaction sites. rsc.org DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netnih.gov

| Parameter | Significance in Reactivity Analysis |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. |

Potential Energy Surface (PES) Mapping for Transition State and Intermediate Characterization

A potential energy surface (PES) is a multidimensional map that illustrates the potential energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a visual representation of the energy changes that occur as reactants are converted into products. Key features of a PES include energy minima, which correspond to stable molecules like reactants, products, and intermediates, and saddle points, which represent the highest energy point along a reaction pathway, known as the transition state.

For a reaction involving this compound, such as a Suzuki-Miyaura coupling, computational chemists would map the PES to understand the reaction mechanism. This would involve calculating the energy of the system at numerous points along the reaction coordinate. The reaction coordinate itself is a path on the PES that connects reactants to products through the lowest possible energy barrier.

The process would typically involve:

Identification of Reactants, Intermediates, and Products: The starting materials (e.g., this compound and a coupling partner), any reaction intermediates (like a palladium-complex), and the final products would be identified as minima on the PES.

Locating Transition States: The transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating this point is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Characterizing Intermediates: Should the reaction proceed through one or more steps, intermediates will appear as wells or local minima on the PES between two transition states.

While no specific PES maps for reactions involving this compound are available, such studies would be invaluable for optimizing reaction conditions and understanding the energetic landscape of its chemical transformations.

Molecular Electrostatic Potential (MEP) and Dipole Moment Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface of the molecule. This visualization helps to identify the electron-rich and electron-poor regions of a molecule.

For this compound, an MEP analysis would likely reveal:

Electron-rich regions (negative potential): These would be concentrated around the oxygen atom of the methoxy (B1213986) group, the nitrogen atom in the pyridine ring, and the oxygen atoms of the boronic acid group. These sites are susceptible to electrophilic attack.

Electron-poor regions (positive potential): The hydrogen atoms of the boronic acid group would exhibit a positive potential, making them sites for nucleophilic interaction.

| Computational Metric | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | Electron-rich centers at N, O (methoxy), and O (boronic acid); electron-poor centers at B and OH protons. |

| Dipole Moment | A non-zero dipole moment is expected due to the asymmetrical arrangement of electronegative atoms (Br, N, O), indicating a polar molecule. |

Understanding Stability and Side Reactions

The utility of boronic acids in synthesis is often limited by their stability and propensity to undergo side reactions.

Investigation of Protodeboronation Pathways under Various Conditions

Protodeboronation is a common and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.

For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, additional protodeboronation mechanisms can exist. The speciation of the boronic acid is critical; under certain pH conditions, a zwitterionic species can form, which may be particularly prone to rapid protodeboronation. Shifting the pH away from the point where the zwitterion is the dominant species, either by adding acid or base, can sometimes suppress this decomposition pathway.

Studies on related pyridyl boronic acids have shown that the relative positions of the nitrogen and the boronic acid group significantly influence the rate of protodeboronation.

Studies on Homocoupling and Other Competitive Side Reactions

Homocoupling is another frequent side reaction in cross-coupling reactions, where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In the context of this compound, this would lead to the formation of a bipyridine dimer. This reaction is often promoted by the palladium catalyst, especially in the presence of an oxidant or at higher temperatures.

Other potential side reactions could include the competitive reaction of the bromo-substituent if the compound were used in a Suzuki-Miyaura reaction where it is intended to act as the boronic acid component. Careful selection of reaction conditions, such as the catalyst, ligands, and base, is crucial to minimize these competitive pathways.

| Side Reaction | Description | Potential Product from this compound |

| Protodeboronation | Replacement of the -B(OH)₂ group with a hydrogen atom. | 2-Bromo-3-methoxypyridine |

| Homocoupling | Dimerization of two boronic acid molecules. | 5,5'-bis(2-Bromo-3-methoxypyridine) |

Influence of Electronic and Steric Effects of Substituents (Bromo, Methoxy) on Compound Stability

The stability and reactivity of this compound are significantly influenced by its substituents.

Electronic Effects:

The bromo substituent is an electron-withdrawing group via induction but can be a weak resonance donor. Its primary effect on the pyridine ring is deactivating.

The methoxy group is a strong electron-donating group through resonance and an electron-withdrawing group by induction. Its net effect is typically electron-donating, which increases the electron density of the pyridine ring.

The boronic acid group itself is electron-withdrawing.

The interplay of these electronic effects modulates the acidity of the boronic acid and its susceptibility to protodeboronation. Electron-donating groups generally increase the pKa of aryl boronic acids, while electron-withdrawing groups decrease it. The electron-rich nature imparted by the methoxy group could potentially stabilize the carbon-boron bond, while the electron-withdrawing nature of the bromo group and the pyridine nitrogen might make the boronic acid more Lewis acidic.

Steric Effects:

Advanced Applications and Utilization of 2 Bromo 3 Methoxypyridine 5 Boronic Acid in Complex Synthesis

Building Block for the Synthesis of Complex Heterocyclic Architectures

2-Bromo-3-methoxypyridine-5-boronic acid is a trifunctional reagent that serves as a linchpin in the assembly of complex heterocyclic systems. The differential reactivity of the boronic acid group and the bromo substituent enables its participation in sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the controlled and stepwise introduction of various aryl, heteroaryl, or alkyl groups, paving the way for the synthesis of highly substituted and functionally diverse pyridine-containing molecules.

Construction of Substituted Bipyridines and Poly(hetero)arenes

The synthesis of substituted bipyridines and other poly(hetero)arenes is a cornerstone of modern synthetic chemistry, with these motifs being prevalent in pharmaceuticals, functional materials, and ligand design. This compound is an exemplary building block for this purpose. The boronic acid moiety can readily undergo a Suzuki-Miyaura coupling with a suitable aryl or heteroaryl halide. Subsequently, the bromine atom on the same pyridine (B92270) ring can participate in a second cross-coupling reaction with another boronic acid or ester. This sequential approach allows for the creation of unsymmetrically substituted bipyridine and poly(hetero)arene scaffolds.

For instance, the reaction of this compound with a generic aryl halide (Ar¹-X) under palladium catalysis would yield a 5-aryl-2-bromo-3-methoxypyridine intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling with another boronic acid (Ar²-B(OH)₂) to afford the final unsymmetrical 2,5-diaryl-3-methoxypyridine product. This strategy offers a high degree of modularity, as the electronic and steric properties of the final molecule can be fine-tuned by varying the coupling partners in each step.

| Reaction Step | Reactants | Catalyst/Conditions | Product |

| Step 1: First Suzuki-Miyaura Coupling | This compound + Ar¹-X | Pd catalyst, base | 5-Ar¹-2-bromo-3-methoxypyridine |

| Step 2: Second Suzuki-Miyaura Coupling | 5-Ar¹-2-bromo-3-methoxypyridine + Ar²-B(OH)₂ | Pd catalyst, base | 5-Ar¹-2-Ar²-3-methoxypyridine |

Synthesis of Fused Ring Systems Incorporating the Pyridine Moiety

Beyond the construction of bi- and poly-aryl systems, this compound is instrumental in the synthesis of fused heterocyclic systems. The strategic placement of the reactive handles allows for intramolecular cyclization reactions following initial intermolecular cross-coupling events. For example, after an initial Suzuki-Miyaura coupling at the 5-position with an appropriately functionalized aryl partner (e.g., one bearing an ortho-amino, -hydroxyl, or -thiol group), the resulting intermediate can undergo an intramolecular cyclization via a second palladium-catalyzed reaction, such as a Buchwald-Hartwig amination or a C-O/C-S bond formation, involving the bromine at the 2-position. This leads to the formation of various fused tricyclic heteroaromatic systems, such as pyrido-benzodiazepines, pyrido-benzoxazepines, or pyrido-benzothiazepines, which are of significant interest in medicinal chemistry.

Role in the Development of Novel Catalytic Systems

While primarily utilized as a building block, the structural motifs accessible from this compound have implications for the development of new catalytic systems.

Precursors for Catalytic Ligands or Supports

The highly substituted pyridine derivatives synthesized from this compound can serve as precursors to novel ligands for transition metal catalysis. The nitrogen atom of the pyridine ring, along with other strategically introduced functional groups, can act as coordination sites for a variety of metals. For example, the bipyridine structures synthesized as described in section 5.1.1 are well-known ligand scaffolds. The methoxy (B1213986) group at the 3-position can sterically and electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity, selectivity, and stability. By carefully selecting the coupling partners, ligands with tailored properties for specific catalytic applications can be designed and synthesized.

Probes for Mechanistic Studies in Catalysis

The ability to introduce a variety of substituents with different electronic and steric properties onto the pyridine ring makes derivatives of this compound useful as probes in mechanistic studies of catalytic reactions. By systematically varying the substituents on the pyridine-based ligand and observing the effect on the reaction outcome (e.g., rate, selectivity, catalyst lifetime), valuable insights into the mechanism of the catalytic cycle can be gained. For instance, the impact of electron-donating versus electron-withdrawing groups on the rate of reductive elimination from a metal center could be systematically investigated.

Contributions to Stereoselective and Asymmetric Synthesis

The application of this compound in stereoselective and asymmetric synthesis is an emerging area of interest. The synthesis of chiral ligands is a primary route through which this building block can contribute. By coupling this compound with chiral, non-racemic partners, or by performing subsequent synthetic transformations to introduce chirality, new chiral ligands can be accessed. These ligands can then be used to generate chiral metal complexes for asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules.

Strategic Use in Multi-Step Convergent Synthesis

This compound can be used as a key fragment in the convergent synthesis of biologically active compounds, such as kinase inhibitors. nih.govresearchgate.netmdpi.com Many kinase inhibitors feature a heterocyclic core, and the pyridine motif is a common feature. In a convergent approach, a complex fragment could be synthesized and then coupled with the this compound via a Suzuki-Miyaura reaction. The bromine atom on the pyridine ring would then be available for a subsequent coupling reaction to introduce another fragment, completing the synthesis of the target molecule.

For example, in the synthesis of a hypothetical kinase inhibitor, one fragment could be an indole (B1671886) or an imidazopyrimidine derivative, which is then coupled with this compound. The resulting intermediate, a bromo-methoxy-pyridyl-substituted heterocycle, could then undergo a second coupling reaction at the bromine position to introduce a third fragment. This late-stage diversification is a hallmark of efficient medicinal chemistry programs.

The following table outlines a hypothetical convergent synthesis of a complex molecule, illustrating the strategic use of this compound.

| Step | Reactant 1 | Reactant 2 | Coupling Reaction | Key Intermediate |

| 1 | Fragment A (e.g., an indole derivative with a boronic acid) | 2-Bromo-3-methoxypyridine (B21398) | Suzuki-Miyaura Coupling | 5-(Indolyl)-2-bromo-3-methoxypyridine |

| 2 | 5-(Indolyl)-2-bromo-3-methoxypyridine | Fragment B (e.g., an amine) | Buchwald-Hartwig Amination | Final Target Molecule |

Table 2: Hypothetical Convergent Synthesis Strategy Utilizing a 2-Bromo-3-methoxypyridine scaffold.

This strategic approach highlights the value of this compound as a versatile linchpin in the assembly of complex molecular architectures, enabling the efficient and flexible synthesis of new chemical entities with potential therapeutic applications.

Spectroscopic and Structural Characterization of 2 Bromo 3 Methoxypyridine 5 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹¹B, to reveal detailed information about the structure and connectivity of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Bromo-3-methoxypyridine-5-boronic acid, we can expect distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the acidic protons of the boronic acid group.

The pyridine ring has two aromatic protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically 7.0-9.0 ppm), a characteristic of aromatic protons. Their splitting patterns will be influenced by spin-spin coupling. The proton at the 4-position and the proton at the 6-position would likely appear as doublets.

The methoxy group (-OCH₃) protons are expected to produce a sharp singlet further upfield, typically in the range of 3.5-4.0 ppm. The protons of the boronic acid hydroxyl groups (-B(OH)₂) are acidic and their signal can be broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance. The chemical shift of these protons is variable and can appear over a wide range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of similar structures and standard chemical shift ranges)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | 7.8 - 8.2 | Doublet (d) |

| Pyridine H-6 | 8.3 - 8.7 | Doublet (d) |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) |

| Boronic Acid (-OH) | 4.0 - 6.0 (broad) | Singlet (s, broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, six distinct signals are expected for the six carbon atoms.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbons directly attached to electronegative atoms (bromine, nitrogen, oxygen) or the boronic acid group will have their chemical shifts significantly influenced. The carbon bearing the bromine (C-2) is expected to be shifted upfield compared to an unsubstituted pyridine due to the heavy atom effect, while the carbon attached to the methoxy group (C-3) will be shifted downfield. The carbon attached to the boronic acid group (C-5) will also show a characteristic chemical shift. The methoxy carbon (-OCH₃) will appear as a sharp signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of analogous compounds and additivity rules)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | 140 - 145 |

| C-3 (C-OCH₃) | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 (C-B(OH)₂) | 130 - 135 (ipso-carbon, may be broad or unobserved) |

| C-6 | 150 - 155 |

| -OCH₃ | 55 - 60 |

Boron-11 NMR (¹¹B NMR) is a specialized technique that provides direct information about the boron atom's environment, including its coordination number and the nature of its substituents. Boron-11 is a quadrupolar nucleus, which can lead to broad signals.

For trigonal planar (sp² hybridized) boronic acids like this compound, the ¹¹B NMR chemical shift is typically observed in the range of +25 to +35 ppm (relative to BF₃·OEt₂). This chemical shift confirms the presence of the three-coordinate boronic acid functionality. The formation of boronate esters or complexes with diols would result in a significant upfield shift to approximately +5 to +15 ppm, indicative of a tetracoordinate (sp³ hybridized) boron center. The line width of the signal can also provide information about the symmetry of the boron environment.

Table 3: Expected ¹¹B NMR Chemical Shift for this compound

| Boron Species | Hybridization | Coordination State | Expected Chemical Shift (δ, ppm) |

| Boronic Acid | sp² | Trigonal Planar | +25 to +35 |

| Boronate Ester/Complex | sp³ | Tetrahedral | +5 to +15 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing information about molecular structure and bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, key expected vibrational bands include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid. This broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear between 2850-3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

B-O Stretching: The asymmetric stretching of the B-O bonds in the boronic acid group is expected around 1330-1380 cm⁻¹.

C-O Stretching: The stretching vibration of the aryl ether C-O bond of the methoxy group should appear in the 1200-1275 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500-650 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric B-O Stretch | 1330 - 1380 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Weak |

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light (usually from a laser). While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be prominent. The C-Br stretching vibration might also be more easily observed in the Raman spectrum compared to the FT-IR. The symmetric B-O stretching vibration would also be Raman active. This technique is especially useful for studying these compounds in aqueous solutions, as the Raman scattering from water is weak, unlike its strong absorption in the infrared.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions